Cas no 1513178-60-3 (3-(benzyloxy)-5-ethoxyaniline)

3-(benzyloxy)-5-ethoxyaniline 化学的及び物理的性質
名前と識別子
-
- 3-Ethoxy-5-(phenylmethoxy)benzenamine
- 3-(benzyloxy)-5-ethoxyaniline
- 1513178-60-3
- EN300-1294719
- AKOS019315533
-
- インチ: 1S/C15H17NO2/c1-2-17-14-8-13(16)9-15(10-14)18-11-12-6-4-3-5-7-12/h3-10H,2,11,16H2,1H3
- InChIKey: AHSNVCWEKQSTME-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C=C(C=1)OCC)N)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 243.125928785g/mol
- どういたいしつりょう: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 44.5Ų
3-(benzyloxy)-5-ethoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294719-0.05g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1294719-0.1g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1294719-10.0g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 10g |
$3683.0 | 2023-06-06 | ||
Enamine | EN300-1294719-0.25g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1294719-10000mg |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1294719-100mg |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1294719-5.0g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1294719-1000mg |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1294719-2.5g |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1294719-250mg |
3-(benzyloxy)-5-ethoxyaniline |
1513178-60-3 | 250mg |
$642.0 | 2023-09-30 |
3-(benzyloxy)-5-ethoxyaniline 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
3-(benzyloxy)-5-ethoxyanilineに関する追加情報
3-(Benzyloxy)-5-Ethoxyaniline (CAS No. 1513178-60-3): A Comprehensive Overview
Introduction to 3-(Benzyloxy)-5-Ethoxyaniline
3-(Benzyloxy)-5-Ethoxyaniline, a versatile organic compound with the CAS registry number 1513178-60-3, has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with an ethoxy group at the 5-position and a benzyloxy group at the 3-position of an aniline backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-(Benzyloxy)-5-Ethoxyaniline. Researchers have explored its potential as a building block for constructing complex molecules, particularly in drug discovery and agrochemical development. Its ability to undergo diverse reactions, such as nucleophilic aromatic substitution and coupling reactions, has made it a cornerstone in modern organic synthesis.
The compound's structure also lends itself well to applications in polymer chemistry. The presence of the benzyloxy group provides opportunities for creating functional polymers with tailored properties, such as improved thermal stability or enhanced mechanical strength. These attributes have positioned 3-(Benzyloxy)-5-Ethoxyaniline as a key player in the development of advanced materials for industrial and consumer applications.
From a synthetic perspective, the preparation of 3-(Benzyloxy)-5-Ethoxyaniline involves multi-step processes that highlight the importance of stereocontrol and regioselectivity. Recent studies have demonstrated innovative approaches to optimize its synthesis, including the use of microwave-assisted reactions and catalytic systems that minimize environmental impact while maximizing yield.
In terms of biological activity, 3-(Benzyloxy)-5-Ethoxyaniline has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its structural features suggest potential applications in treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders. Ongoing research is focused on refining its pharmacokinetic properties to enhance bioavailability and reduce toxicity.
Moreover, the compound's environmental fate and toxicity profile are critical considerations for its safe handling and disposal. Studies have indicated that 3-(Benzyloxy)-5-Ethoxyaniline undergoes biodegradation under specific conditions, but further investigation is required to fully understand its long-term ecological impact.
In conclusion, 3-(Benzyloxy)-5-Ethoxyaniline (CAS No. 1513178-60-3) stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic techniques and biological applications, underscores its importance in contemporary chemical research. As ongoing studies continue to unravel its full capabilities, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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